Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate
Description
Properties
CAS No. |
102999-48-4 |
|---|---|
Molecular Formula |
C15H16ClN3O2 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
phenyl N-(5-tert-butyl-6-chloropyridazin-3-yl)carbamate |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)11-9-12(18-19-13(11)16)17-14(20)21-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18,20) |
InChI Key |
VDHBFPHFXXGEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, which can be achieved through the cyclization of appropriate precursors. The introduction of the chloro and tert-butyl groups is usually accomplished through electrophilic substitution reactions. The final step involves the formation of the carbamate group by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Chemical Reactions
Carbamates like Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can undergo several chemical transformations:
-
Hydrolysis : In the presence of water and a catalyst, carbamates can hydrolyze to form amines and carbon dioxide. This reaction is influenced by factors such as solvent polarity and temperature.
-
Amination : Carbamates can react with amines to form ureas. This reaction typically involves the removal of the carbamate group and its replacement with an amine group .
-
Decarboxylation : Under certain conditions, carbamates can undergo decarboxylation, leading to the formation of amines.
Reaction Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Water, catalyst, variable temperature | Amine, CO2 |
| Amination | Amine, organic solvent, 50-100°C | Urea derivative |
| Decarboxylation | High temperature, absence of water | Amine |
Comparative Analysis with Other Carbamates
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenyl Carbamate | Simple phenyl group | Basic structure common in many drugs |
| 4-Chlorophenyl Carbamate | Chlorine substitution on phenyl | Enhanced biological activity against certain pathogens |
| 6-Methylpyridazine Carbamate | Methyl substitution on pyridazine | Altered solubility and reactivity |
| This compound | Chloro and tert-butyl substituents on pyridazine | Enhanced lipophilicity and biological activity |
Scientific Research Applications
Structure and Stability
The stability and reactivity of Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can be influenced by factors such as solvent polarity and temperature. The unique combination of a bulky tert-butyl group and a chloro substituent on the pyridazine ring enhances its lipophilicity and biological activity compared to simpler derivatives.
Pharmaceutical Applications
This compound has potential applications in pharmaceuticals due to its ability to inhibit enzymes or act as prodrugs. Research indicates that modifications in the structure of carbamates can significantly influence their biological properties. Specific studies have explored the interactions of this compound with biological molecules to evaluate safety and efficacy profiles before clinical applications.
In various studies, this compound has been shown to exhibit promising biological activity against certain pathogens. For instance, its structural modifications have been linked to enhanced antimicrobial properties when compared to other carbamate derivatives.
Agricultural Chemistry
The compound's herbicidal properties are noteworthy, as similar pyridazinyl compounds have been developed for use as herbicides. These compounds have shown effectiveness in controlling weed populations while minimizing harm to crops . The potential for this compound in agricultural applications could lead to more sustainable farming practices.
Comparative Analysis of Herbicidal Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenyl Carbamate | Simple phenyl group | Basic structure common in many drugs |
| 4-Chlorophenyl Carbamate | Chlorine substitution on phenyl | Enhanced biological activity against certain pathogens |
| 6-Methylpyridazine Carbamate | Methyl substitution on pyridazine | Altered solubility and reactivity |
The uniqueness of this compound lies in its specific substituents that may enhance its effectiveness as a herbicide compared to simpler derivatives.
Cosmetic Applications
Emerging research suggests that compounds similar to this compound could be utilized in cosmetic formulations due to their stability and potential skin benefits. The investigation into their safety and efficacy is crucial before market introduction .
Mechanism of Action
The mechanism of action of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Features
*Molecular formula and weight inferred from structural analysis due to lack of direct data.
Structural Analysis
- Pyridazine vs. Other Heterocycles : The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with triazamate’s triazole (three nitrogens) and benzyl carbamate’s pyridine-tetrazole system . Pyridazine’s electron-deficient nature may enhance reactivity in nucleophilic environments compared to triazole or pyridine.
- The chlorine atom in the target compound and dichlorophenyl derivatives () introduces electron-withdrawing effects, which could stabilize the molecule or enhance binding to biological targets . Fluorine in benzyl carbamate () offers electronegativity and metabolic stability advantages over chlorine .
Functional Differences
- Applications: Triazamate and fenoxycarb () are explicitly used as pesticides, suggesting the target compound may share insecticidal or herbicidal activity via acetylcholinesterase inhibition, a common carbamate mechanism . Benzyl carbamate () is tailored for life sciences research, likely due to its tetrazole group, which mimics carboxylates in drug design .
- Molecular Weight and Bioavailability : The target compound’s lower molecular weight (~305.5) compared to benzyl carbamate (404.41) may result in faster systemic distribution but shorter half-life .
Research Findings and Mechanistic Insights
- Pesticidal Carbamates: Compounds like triazamate and fenoxycarb () inhibit acetylcholinesterase, disrupting neurotransmission in pests. The tert-butyl group in the target compound could similarly enhance lipid solubility, aiding cuticle penetration in insects .
- Life Sciences Applications : Benzyl carbamate’s tetrazole group () is often used in medicinal chemistry as a bioisostere for carboxylic acids, suggesting the target compound’s pyridazinyl-carbamate system could be modified for drug discovery .
- Safety and Handling : The tert-butyl group in ’s compound is associated with low acute toxicity but requires careful handling due to flammability (UN1224) . This highlights the importance of substituent-driven safety profiles in industrial applications.
Biological Activity
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique molecular structure, which includes a phenyl group, a chloro substituent, and a pyridazine ring. Its molecular formula is , highlighting the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound has garnered attention for its potential biological activities and applications in pharmaceutical research.
The structural uniqueness of this compound contributes to its biological activity. The bulky tert-butyl group and chloro substituent on the pyridazine ring enhance its lipophilicity, which may influence its interaction with biological targets.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenyl Carbamate | Simple phenyl group | Basic structure common in many drugs |
| 4-Chlorophenyl Carbamate | Chlorine substitution on phenyl | Enhanced biological activity against certain pathogens |
| This compound | Bulky tert-butyl and chloro substituent on pyridazine | Potential for increased lipophilicity and activity |
Biological Activity
Research indicates that carbamates can exhibit various biological activities, including enzyme inhibition and potential therapeutic effects. The specific biological activities of this compound have been explored in several studies.
- Enzyme Inhibition : Similar to other carbamates, this compound may inhibit specific enzymes, contributing to its pharmacological effects. For instance, it has been suggested that modifications in the carbamate structure can significantly influence enzyme inhibition potency.
- Pharmacokinetics : Studies have demonstrated that compounds with similar structures can effectively cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders. The pharmacokinetic properties of related compounds indicate that they can achieve therapeutic concentrations in the brain .
- Potential Therapeutic Applications : The compound has implications for treating diseases mediated by matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are involved in various pathological processes, including cancer metastasis and tissue remodeling .
Case Studies
Several case studies have highlighted the biological activity of carbamate derivatives similar to this compound:
- Study on Gelatinase Inhibition : A study focused on O-phenyl carbamates demonstrated their selective inhibition of gelatinases (MMP-2 and MMP-9). The slow-binding mechanism observed in these compounds suggests that they could provide effective treatments for conditions like brain metastasis .
- Crossing the Blood-Brain Barrier : Research involving related carbamates has shown their ability to cross the BBB effectively, with significant implications for neurological therapies . For example, a compound structurally related to this compound was found to be quantifiable in brain tissues after administration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a pyridazine intermediate with a phenyl carbamate group. Key steps include:
- Nucleophilic substitution : React 6-chloro-5-(tert-butyl)pyridazin-3-amine with phosgene or a carbamate-forming agent (e.g., phenyl chloroformate) in anhydrous solvents like tetrahydrofuran (THF) or 1,4-dioxane.
- Base selection : Use triethylamine or pyridine to scavenge HCl, with reaction temperatures between 0–90°C for 1–3 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires strict moisture control and stoichiometric equivalence of reagents.
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for pyridazine and phenyl groups) and tert-butyl protons (δ 1.3–1.5 ppm). The carbamate carbonyl appears at ~155 ppm in 13C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₆H₁₇ClN₃O₂).
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the carbamate group.
Advanced Research Questions
Q. What strategies enhance the hydrolytic stability of the carbamate group under physiological conditions?
- Methodological Answer : Stability can be improved via:
- Steric hindrance : The tert-butyl group at the 5-position reduces nucleophilic attack on the carbamate carbonyl .
- Electron-withdrawing substituents : Introduce electron-withdrawing groups (e.g., chloro at the 6-position) to destabilize the transition state during hydrolysis .
- pH optimization : Buffered formulations (pH 6–7) minimize base-catalyzed degradation. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring are recommended .
Q. How does the tert-butyl substituent influence the electronic and steric properties of the compound, and what are the implications for reactivity?
- Methodological Answer :
- Steric effects : The bulky tert-butyl group hinders electrophilic substitution at the 5-position, directing reactivity to the 3- and 6-positions of the pyridazine ring .
- Electronic effects : The tert-butyl group is electron-donating via hyperconjugation, increasing electron density on the pyridazine ring. This enhances resistance to oxidation but may reduce electrophilic aromatic substitution rates .
- Computational analysis : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify electronic effects and predict regioselectivity in further functionalization.
Q. What in silico methods predict the binding affinity of this compound with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., acetylcholinesterase for carbamate inhibitors) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with pesticidal or pharmacological activity .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins.
Q. How can contradictory data regarding the compound’s bioactivity be resolved in preclinical studies?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols to rule out cell-specific effects.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Species-specific differences : Compare pharmacokinetics in murine vs. human liver microsomes to assess metabolic stability variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
